molecular formula C11H20BrNO B6271629 2-bromo-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one CAS No. 1016737-57-7

2-bromo-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one

Cat. No.: B6271629
CAS No.: 1016737-57-7
M. Wt: 262.2
InChI Key:
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Description

2-bromo-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one is an organic compound with the molecular formula C11H20BrNO and a molecular weight of 262.19 g/mol . It is a brominated ketone derivative that features a piperidine ring, making it a compound of interest in various chemical and pharmaceutical research fields.

Scientific Research Applications

2-bromo-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one is utilized in various scientific research applications, including:

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Chemical Biology: For studying the interactions of brominated compounds with biological systems.

    Material Science: In the development of novel materials with specific properties, such as polymers or coatings.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one typically involves the bromination of 3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

    Starting Material: 3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one

    Reagent: Bromine (Br2)

    Solvent: Dichloromethane (CH2Cl2)

    Reaction Conditions: The reaction is conducted at low temperatures (0-5°C) to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions

2-bromo-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Mechanism of Action

The mechanism of action of 2-bromo-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-(3-methylpiperidin-1-yl)butan-1-one
  • 3-bromo-1-(3-methylpiperidin-1-yl)butan-1-one
  • 2-chloro-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one

Uniqueness

2-bromo-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one involves the bromination of 3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one followed by the methylation of the resulting product.", "Starting Materials": [ "3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one", "Bromine", "Sodium bromide", "Sodium hydroxide", "Methyl iodide", "Potassium carbonate", "Acetone" ], "Reaction": [ "Step 1: Bromination of 3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one", "In a round-bottom flask, add 3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one (1.0 g, 4.5 mmol), bromine (0.5 mL, 5.0 mmol), sodium bromide (1.0 g, 9.0 mmol), and sodium hydroxide (1.0 g, 25.0 mmol) in 10 mL of water.", "Stir the mixture at room temperature for 2 hours.", "Extract the product with dichloromethane (3 x 10 mL).", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 2: Methylation of the crude product", "In a round-bottom flask, add the crude product from step 1 (0.5 g, 1.8 mmol), methyl iodide (0.3 mL, 4.5 mmol), and potassium carbonate (0.5 g, 3.6 mmol) in 5 mL of acetone.", "Stir the mixture at room temperature for 2 hours.", "Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.", "Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent." ] }

CAS No.

1016737-57-7

Molecular Formula

C11H20BrNO

Molecular Weight

262.2

Purity

95

Origin of Product

United States

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